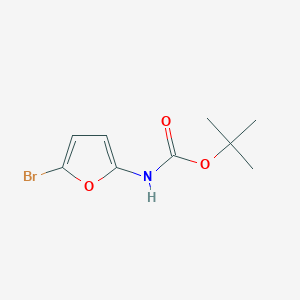
tert-Butyl (5-bromofuran-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-Butyl (5-bromofuran-2-yl)carbamate involves several steps. One common method includes the reaction of 5-bromofuran-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl (5-bromofuran-2-yl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl (5-bromofuran-2-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromofuran-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
tert-Butyl (5-bromofuran-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-bromopyridin-2-yl)carbamate: This compound has a pyridine ring instead of a furan ring, which can lead to different chemical reactivity and biological activity.
tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate: This compound contains a chloro and formyl group, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C9H12BrNO3 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
tert-butyl N-(5-bromofuran-2-yl)carbamate |
InChI |
InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-7-5-4-6(10)13-7/h4-5H,1-3H3,(H,11,12) |
InChI Key |
PAQQQAPGPGPAEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15065744.png)

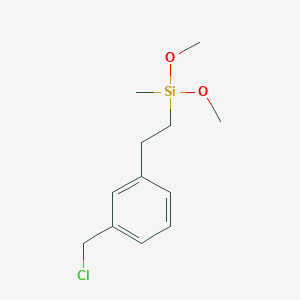

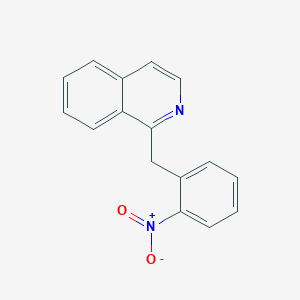
![5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B15065782.png)
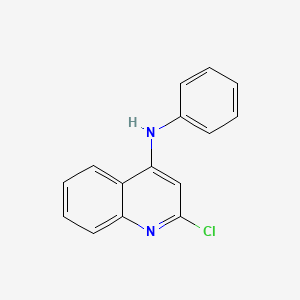



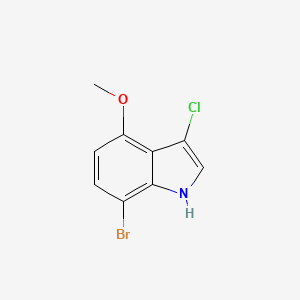
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15065824.png)
![N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide](/img/structure/B15065828.png)
